
6-Fluoro-2,4,8-trimethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-2,4,8-trimethylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,4,8-trimethylquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of para-fluoroaniline with acetone under heating conditions, catalyzed by para-toluenesulfonic acid. The reaction proceeds through a cyclization mechanism to form the desired quinoline derivative .
Industrial Production Methods
For industrial-scale production, the process involves similar reaction conditions but optimized for higher yields and efficiency. The use of azeotropic distillation with an inert solvent helps in removing water generated during the reaction, thus driving the reaction to completion. This method is advantageous due to its low cost, high conversion rate, and suitability for large-scale production .
化学反应分析
Types of Reactions
6-Fluoro-2,4,8-trimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .
科学研究应用
6-Fluoro-2,4,8-trimethylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antibacterial, antineoplastic, and antiviral activities.
Biological Studies: The compound is studied for its enzyme inhibitory properties and its role as a fluorescent probe in biological systems.
Industrial Applications: It is used in the synthesis of liquid crystals and dyes, as well as in agricultural chemicals
作用机制
The mechanism of action of 6-fluoro-2,4,8-trimethylquinoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it effective against various diseases. The compound’s fluorine atom enhances its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
- 6-Fluoro-4-hydroxy-2-methylquinoline
- 8-Fluoroquinoline
- 6,8-Difluoroquinoline
Uniqueness
6-Fluoro-2,4,8-trimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a fluorine atom enhances its lipophilicity and biological activity compared to other fluorinated quinolines .
属性
分子式 |
C12H12FN |
|---|---|
分子量 |
189.23 g/mol |
IUPAC 名称 |
6-fluoro-2,4,8-trimethylquinoline |
InChI |
InChI=1S/C12H12FN/c1-7-4-9(3)14-12-8(2)5-10(13)6-11(7)12/h4-6H,1-3H3 |
InChI 键 |
LCTYFAPPEPOSPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C=C(C=C2C)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11904513.png)
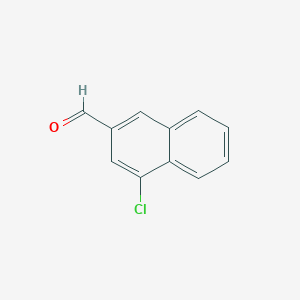
![3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene](/img/structure/B11904526.png)

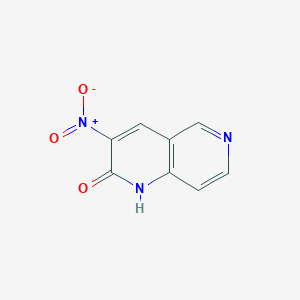


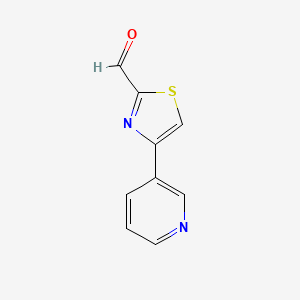

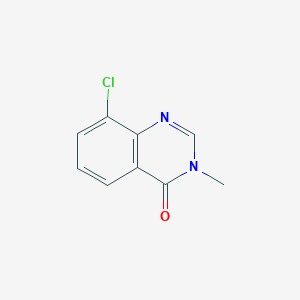
![6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B11904583.png)
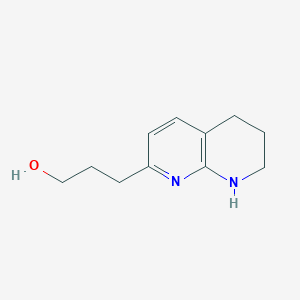
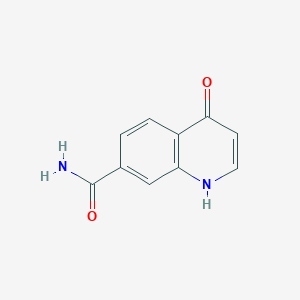
![Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11904599.png)
